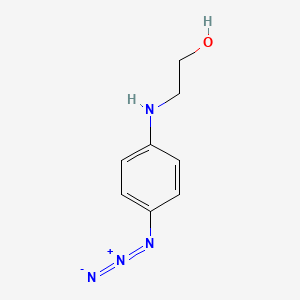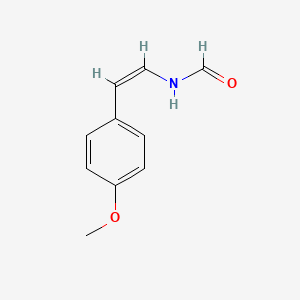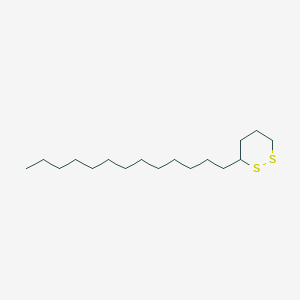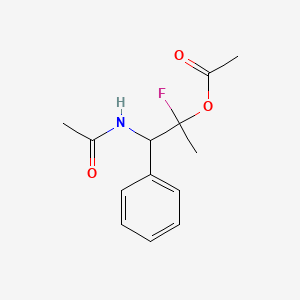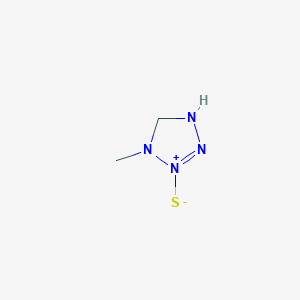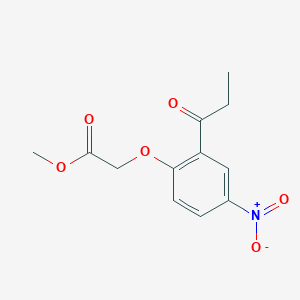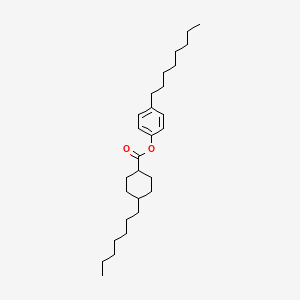
4-Octylphenyl 4-heptylcyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Octylphenyl 4-heptylcyclohexane-1-carboxylate is an organic compound with the molecular formula C30H48O2 It is a derivative of cyclohexanecarboxylic acid, where the carboxyl group is esterified with 4-octylphenol and the cyclohexane ring is substituted with a heptyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octylphenyl 4-heptylcyclohexane-1-carboxylate typically involves the esterification of 4-octylphenol with 4-heptylcyclohexanecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane (DCM) for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Octylphenyl 4-heptylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed under controlled conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-Octylphenyl 4-heptylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and substitution reactions.
Biology: Investigated for its potential effects on biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential as a drug delivery agent, leveraging its ability to interact with lipid bilayers.
Industry: Utilized in the formulation of specialty chemicals and materials, such as liquid crystals and surfactants.
Mechanism of Action
The mechanism of action of 4-Octylphenyl 4-heptylcyclohexane-1-carboxylate involves its interaction with lipid membranes. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane transport.
Comparison with Similar Compounds
Similar Compounds
4-Octylphenyl 4-heptylcyclohexane-1-carboxylate: Similar in structure but with different alkyl chain lengths or substituents.
Cyclohexanecarboxylic acid derivatives: Compounds with similar cyclohexane-based structures but different esterifying groups.
Uniqueness
This compound is unique due to its specific combination of alkyl chains and ester linkage, which imparts distinct physicochemical properties. Its ability to interact with lipid membranes sets it apart from other cyclohexanecarboxylic acid derivatives, making it valuable in various research and industrial applications.
Properties
CAS No. |
129412-04-0 |
|---|---|
Molecular Formula |
C28H46O2 |
Molecular Weight |
414.7 g/mol |
IUPAC Name |
(4-octylphenyl) 4-heptylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C28H46O2/c1-3-5-7-9-11-13-15-25-18-22-27(23-19-25)30-28(29)26-20-16-24(17-21-26)14-12-10-8-6-4-2/h18-19,22-24,26H,3-17,20-21H2,1-2H3 |
InChI Key |
KOUJRRHLYQCDLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)OC(=O)C2CCC(CC2)CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





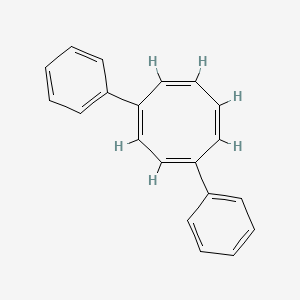
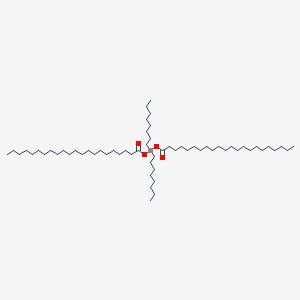
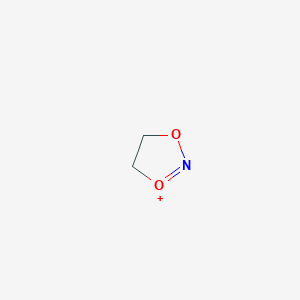
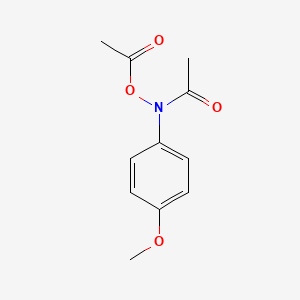
![3-[(Prop-2-yn-1-yl)oxy]butan-1-ol](/img/structure/B14295606.png)
